molecular formula C12H8FNO B13627361 2-(6-Fluoropyridin-3-yl)benzaldehyde

2-(6-Fluoropyridin-3-yl)benzaldehyde

Cat. No.: B13627361
M. Wt: 201.20 g/mol
InChI Key: USLWOFAJUYSYHH-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-3-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a fluorinated pyridine ring. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence the compound’s reactivity and interactions in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichloro-5-fluoropyridine with benzaldehyde under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as methanol and catalysts like sodium methoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of green chemistry principles, such as multi-component reactions, can enhance the efficiency and environmental friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the fluorinated pyridine ring under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(6-Fluoropyridin-3-yl)benzoic acid.

    Reduction: Formation of 2-(6-Fluoropyridin-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Fluoropyridin-3-yl)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-3-yl)benzaldehyde involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

2-(6-fluoropyridin-3-yl)benzaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-6-5-9(7-14-12)11-4-2-1-3-10(11)8-15/h1-8H

InChI Key

USLWOFAJUYSYHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)F

Origin of Product

United States

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